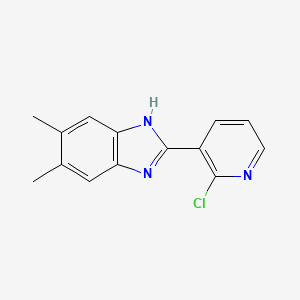
2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole (CPDMBI) is a synthetic heterocyclic compound belonging to the benzimidazole family. It has a wide range of applications in the fields of biochemistry, pharmacology, and chemistry. CPDMBI has been studied for its potential as an anticancer agent, as well as its ability to act as a modulator of cell signaling pathways. It has also been studied for its ability to act as an antioxidant and to induce apoptosis in cancer cells. Furthermore, CPDMBI has been used to study the role of the enzyme monoamine oxidase (MAO) in the regulation of neurotransmitter levels in the brain.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The synthesis and crystal structure analysis of related compounds provide foundational knowledge for exploring the utility of "2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole" derivatives. For instance, Elguero et al. (1976) synthesized cyclic dimers from derivatives, utilizing pyridine for conversion and verifying molecular structures through X-ray diffraction studies (Elguero, Katritzky, El-Osta, Harlow, & Simonsen, 1976). This research underscores the compound's role in synthesizing structurally complex molecules and elucidating their properties.
Antimicrobial and Anticancer Activities
The compound's derivatives have been explored for their biological activities. Ibrahim et al. (2022) utilized a related compound for constructing novel heterocyclic systems, exhibiting variable antimicrobial and anticancer effects (Ibrahim, Al-Harbi, Allehyani, Alqurashi, & Alqarni, 2022). These findings highlight the potential for developing therapeutics based on the compound's structure.
Green Chemistry and Synthesis Optimization
Research into the synthesis of related compounds emphasizes the importance of green chemistry principles. Gilbile et al. (2017) described a modified synthesis approach for an intermediate compound that reduces waste generation, demonstrating the compound's relevance in environmentally friendly chemical synthesis (Gilbile, Bhavani, & Vyas, 2017).
Luminescent Properties for Material Science
The photophysical properties of "2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole" derivatives have been investigated for their potential applications in material science. Destefano & Geiger (2017) studied a platinum(II) complex with the compound, exhibiting luminescence in the solid state, which could be significant for developing new luminescent materials (Destefano & Geiger, 2017).
Fluorescent Probes for DNA Detection
The compound's derivatives have also been explored for their potential as DNA-specific fluorescent probes. Perin et al. (2011) synthesized novel derivatives and evaluated their binding properties to ct-DNA, revealing enhanced fluorescence emission intensity, indicating the utility of these compounds in bioanalytical applications (Perin, Hranjec, Pavlović, & Karminski-Zamola, 2011).
Propiedades
IUPAC Name |
2-(2-chloropyridin-3-yl)-5,6-dimethyl-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3/c1-8-6-11-12(7-9(8)2)18-14(17-11)10-4-3-5-16-13(10)15/h3-7H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJFLYGCANZKSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)C3=C(N=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

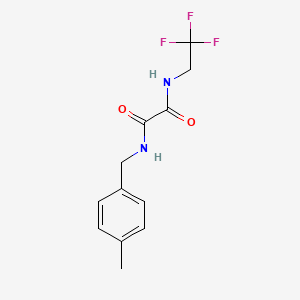
![1-(3,4-Dichlorophenyl)-2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]ethanone](/img/structure/B2774564.png)
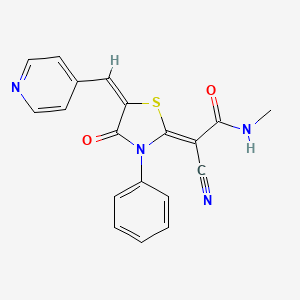
![N-(3,5-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2774567.png)
![9-Bromo-3,4-dihydro-1H-pyrimido[6,1-c][1,4]oxazine-6,8-dione](/img/structure/B2774569.png)
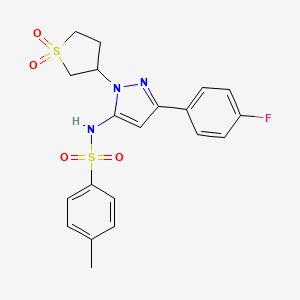
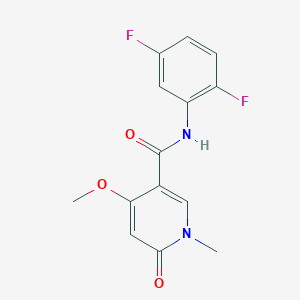
![(Z)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-phenylacrylamide](/img/structure/B2774575.png)
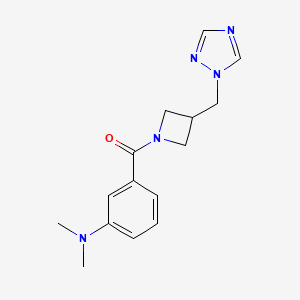

![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-cyclohexylacetamide](/img/structure/B2774579.png)
![3-benzyl-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2774580.png)
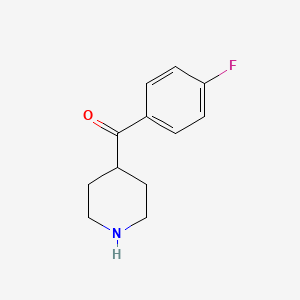
![2-[2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethyl]-6-(4-fluorophenyl)pyridazin-3-one](/img/structure/B2774582.png)